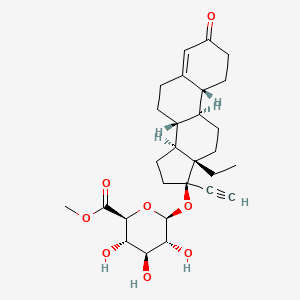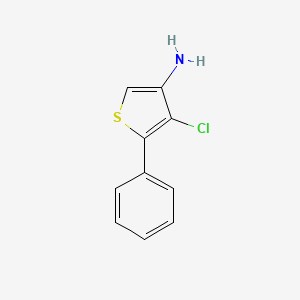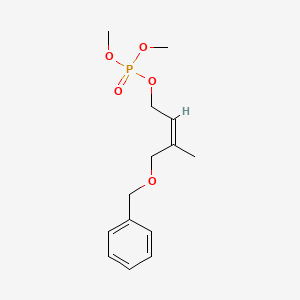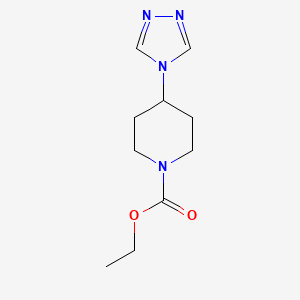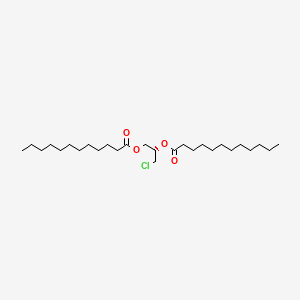
rac 1,2-Bislauroyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1,2-Bislauroyl-3-chloropropanediol is a chemical compound with the molecular formula C27H51ClO4. It is a derivative of chloropropanediol, where two lauroyl groups are attached to the 1 and 2 positions of the propanediol backbone, and a chlorine atom is attached to the 3 position. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of 1,2-propanediol with lauroyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Lauric acid and 3-chloropropanoic acid.
Reduction: 1,2-Bislauroyl-3-hydroxypropanediol.
Substitution: 1,2-Bislauroyl-3-aminopropanediol or 1,2-Bislauroyl-3-thiopropanediol.
Scientific Research Applications
rac 1,2-Bislauroyl-3-chloropropanediol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with biological membranes and enzymes. The lauroyl groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The chloropropanediol moiety can interact with specific enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Similar structure but with palmitoyl groups instead of lauroyl groups.
1,2-Dilauroyl-3-chloropropanediol: A non-racemic form with similar properties.
3-MCPD-1,2-dilaurate: Another name for rac 1,2-Bislauroyl-3-chloropropanediol.
Uniqueness
This compound is unique due to its specific combination of lauroyl groups and a chloropropanediol backbone. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H51ClO4 |
|---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C27H51ClO4/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3/t25-/m1/s1 |
InChI Key |
XUONXLQNIHBNDL-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
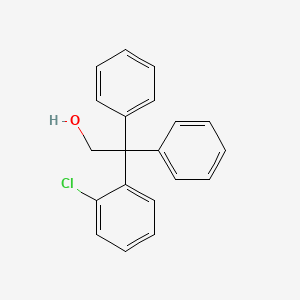
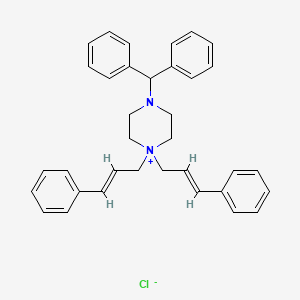
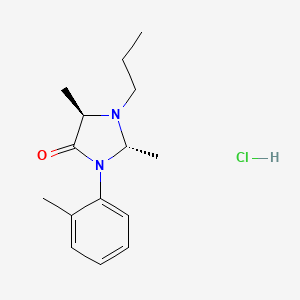
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
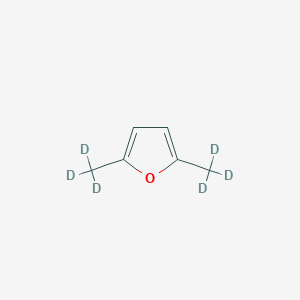
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
